![molecular formula C17H23ClN2O B159558 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 129005-99-8](/img/structure/B159558.png)
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane
説明
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane, commonly known as C7, is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. C7 has been found to exhibit promising therapeutic potential for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
作用機序
C7 acts as a reversible inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes by binding to the active site of the enzymes. The binding of C7 to the enzymes prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
C7 has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, C7 has been found to exhibit anticonvulsant and analgesic activity.
実験室実験の利点と制限
C7 has several advantages for lab experiments. It is a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes, which makes it useful for studying the role of these enzymes in various neurological disorders. C7 is also relatively stable and can be easily synthesized in the lab. However, C7 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, C7 has a relatively short half-life, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on C7. One direction is to investigate the potential of C7 as a therapeutic agent for the treatment of various neurological disorders. Another direction is to develop more potent and selective inhibitors of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes based on the structure of C7. In addition, the development of new synthetic routes for C7 and its analogs can improve their pharmacokinetic and pharmacodynamic properties. Finally, the use of C7 in combination with other drugs can enhance its therapeutic potential and reduce its side effects.
科学的研究の応用
C7 has been extensively used in scientific research as a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes. 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE are enzymes that break down the neurotransmitter acetylcholine in the synaptic cleft, leading to the termination of neurotransmission. The inhibition of these enzymes by C7 leads to an increase in the levels of acetylcholine in the synaptic cleft, which can improve cognitive function and memory. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
129005-99-8 |
|---|---|
製品名 |
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane |
分子式 |
C17H23ClN2O |
分子量 |
306.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H23ClN2O/c1-12(2)19-8-13-7-14(9-19)11-20(10-13)17(21)15-3-5-16(18)6-4-15/h3-6,12-14H,7-11H2,1-2H3 |
InChIキー |
FTABKDGWKNKXQJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl |
同義語 |
N(1)-isopropyl-N(2)-(4-hydroxybenzoyl)-3,7-diazabicyclo(3.3.1)nonane SAZ VII 22 SAZ-VII-22 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


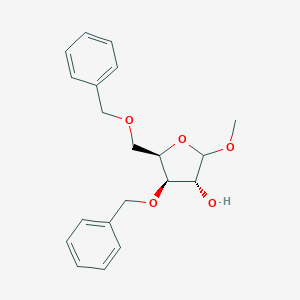
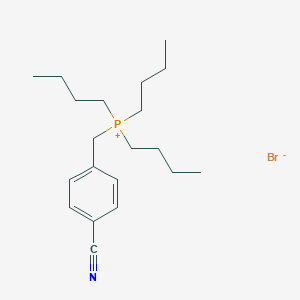

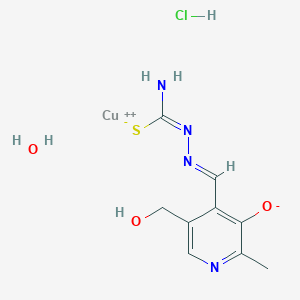

![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
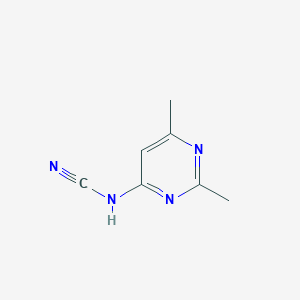

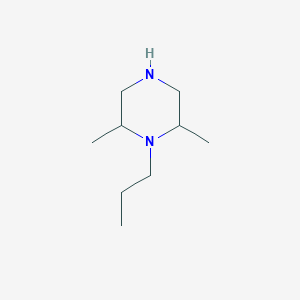
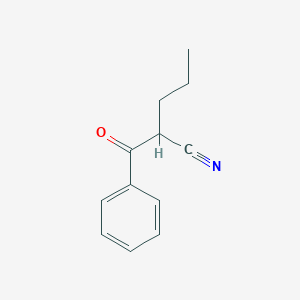

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)